molecular formula C11H13Cl3N2O B1662522 Lofexidine hydrochloride CAS No. 21498-08-8

Lofexidine hydrochloride

カタログ番号 B1662522
CAS番号: 21498-08-8
分子量: 295.6 g/mol
InChIキー: DWWHMKBNNNZGHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lofexidine hydrochloride is an α2-adrenergic receptor agonist . It is used to help reduce withdrawal symptoms (e.g., stomach cramps, muscle spasms or twitching, yawning, runny eyes, trouble sleeping, pounding of the heart) in patients using opioid medicines . It works by blocking the release of norepinephrine, a hormone similar to adrenaline that contributes to opioid withdrawal symptoms .


Synthesis Analysis

The synthesis of Lofexidine hydrochloride has been optimized for the production of an opioid withdrawal medication . An improved process for the synthesis of Lofexidine, or a pharmaceutically acceptable salt thereof, using an aluminium alkoxide as Lewis acid has been reported . A very efficient, cost-effective, and easily scalable process for the synthesis of Lofexidine hydrochloride has also been presented .


Molecular Structure Analysis

The molecular formula of Lofexidine hydrochloride is C11H13Cl3N2O . The average mass is 295.593 Da and the monoisotopic mass is 294.009338 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Lofexidine hydrochloride include a molecular formula of CHClNO, an average mass of 295.593 Da, and a monoisotopic mass of 294.009338 Da .

科学的研究の応用

1. Antihypertensive Agent

Lofexidine hydrochloride has been investigated for its efficacy as an antihypertensive agent. A study comparing lofexidine with clonidine in treating essential hypertension found that lofexidine, in daily dosages of 0.2 or 0.4 mg, produced significant decreases in blood pressure and heart rate. The research highlighted lofexidine's effectiveness, especially in mild hypertension, and its clinical characteristics similar to those of clonidine (Schultz et al., 1981).

2. Efficacy in Opioid Withdrawal

Lofexidine has been studied for its role in alleviating opioid withdrawal symptoms. A Phase III, randomized, double-blind, placebo-controlled study demonstrated that lofexidine significantly decreased the symptoms of opioid withdrawal. This finding supports its potential as a useful non-opioid alternative for treating opioid withdrawal symptoms (Gorodetzky et al., 2017).

3. Interaction with Cocaine Use

Research involving the interaction of lofexidine with cocaine use, particularly in polydrug abusers, has been explored. One study found that while acute treatment with lofexidine reduced cocaine self-administration, chronic treatment seemed to potentiate cocaine's reinforcing effects, suggesting that it might not be effective as a cocaine abuse medication (Kohut et al., 2013).

4. Pharmacology and Toxicology

The pharmacology and toxicology of lofexidine have been extensively studied. Animal experiments indicated that lofexidine has a central sedative action, but with significantly less sedative effect than clonidine. Additionally, it exhibited local anesthetic effects and inhibited gastric ulcer formation in rats (Graf et al., 1982).

5. Use in Chronic Pelvic Pain

A randomized placebo-controlled trial investigated the efficacy of lofexidine hydrochloride in women with chronic pelvic pain. The study, however, concluded that lofexidine hydrochloride was not effective for treating chronic pelvic pain (Stones et al., 2001).

Safety And Hazards

Lofexidine can cause serious side effects on your heart or blood vessels. Users should call their doctor at once if they have slow heartbeats, severe dizziness, or if they feel faint . Users should avoid driving or doing other tasks or actions that call for them to be alert until they see how Lofexidine affects them . Users should also avoid becoming overheated or dehydrated, or they could have very low blood pressure .

将来の方向性

Lofexidine hydrochloride has been approved for the mitigation of withdrawal symptoms to facilitate abrupt discontinuation of opioids in adults . It is the first non-opioid medication for the symptomatic management of opioid discontinuation . The FDA will continue to encourage the innovation and development of therapies to help those suffering from opioid addiction transition to lives of sobriety . Furthermore, BXCL501 is under investigation for the acute treatment of agitation associated with dementia due to probable Alzheimer’s disease and for the acute treatment of agitation associated with bipolar I or II disorder or schizophrenia in the at-home setting .

特性

IUPAC Name

2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWHMKBNNNZGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31036-80-3 (Parent)
Record name Lofexidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0020781
Record name Lofexidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lofexidine hydrochloride

CAS RN

21498-08-8
Record name Lofexidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21498-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lofexidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lofexidine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lofexidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOFEXIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47G1SDI1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3 (10.00 g, 39 mmol) in 4:1 ether/i-PrOH (100 mL) was added dropwise conc. aqueous HCl (3.5 mL, 1.1 equiv.). Upon stirring for 10 minutes the suspension was diluted with ether (100 mL), filtered and the filter-cake was washed with ether (3×50 mL) and air-dried, affording 26 (11.40 g, 100%). 1H NMR (300 MHz, d6-DMSO) δ ppm 10.86 (s, 2H, NH), 7.52 (d, J=8.1 Hz, 2H, Ar), 7.23 (t, J=8.1 Hz, 1H, Ar), 5.20 (q, J=6.6 Hz, 1H) 3.87 (s, br, 4H), 1.66 (d, J=6.6 Hz, 3H); 13C NMR (75 MHz, d6-DMSO) δ ppm 169.5, 149.2, 130.3, 129.1, 127.5, 73.9, 45.2, 19.5; mp=226-227° C.; [α]23D=−39.0° (c 1.0, EtOH) (lit.5 [α]20D −34.5° (c 1.0, EtOH).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
ether i-PrOH
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lofexidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Lofexidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Lofexidine hydrochloride
Reactant of Route 4
Reactant of Route 4
Lofexidine hydrochloride
Reactant of Route 5
Lofexidine hydrochloride
Reactant of Route 6
Reactant of Route 6
Lofexidine hydrochloride

Citations

For This Compound
212
Citations
AM Al-Ghananeem - Journal of pharmaceutical sciences, 2009 - Elsevier
The objective of this study was to characterize the clinical pharmacokinetic profile of lofexidine after oral delivery. A single dose, cross-over study and a multidose study using healthy …
Number of citations: 10 www.sciencedirect.com
SU Rehman, MH Maqsood, H Bajwa, ATU Din… - Cureus, 2019 - cureus.com
… On May 16, 2018, the United States Food and Drug Administration (FDA) approved a new drug lofexidine hydrochloride for the treatment of opioid withdrawal symptoms. Lofexidine is a …
Number of citations: 12 www.cureus.com
RW Stones, L Bradbury, D Anderson - Human Reproduction, 2001 - academic.oup.com
… α 2 -adrenoceptor agonist lofexidine hydrochloride would … receive up to 600 mg lofexidine hydrochloride twice daily over 8 … , we conclude that lofexidine hydrochloride is not effective for …
Number of citations: 22 academic.oup.com
M Donnola, A Airoldi, A Barozza, J Roletto… - … Process Research & …, 2021 - ACS Publications
… To avoid both the formation of these kinds of gummy solids of the hydrochloride salt and yield losses due to the presence of water, in which lofexidine hydrochloride (1) is very soluble, …
Number of citations: 2 pubs.acs.org
J Sheridan, C Cook, J Strang - Journal of Substance Use, 1999 - Taylor & Francis
Over a period of 24 months, data were collected on 214 opioid detoxifications (190 patients), based on lofexidine hydrochloride. A mean maximum daily dose of 2.1 mg lofexidine was …
Number of citations: 11 www.tandfonline.com
EC Gish, JL Miller, BL Honey… - Annals of …, 2010 - journals.sagepub.com
… The absorption and excretion of 14C-lofexidine hydrochloride in man. Arzneimittelforschung … Pharmacokinetics of lofexidine hydrochloride in healthy volunteers. J Pharm Sci 2009; 98:…
Number of citations: 54 journals.sagepub.com
R Parmar, J Patel, T Shah - European Journal of Biomedical, 2022 - researchgate.net
In the present research work, sublingual tablets of Lofexidine were developed and evaluated analytically by FTIR Spectra for drug absorption and bioavailability. Lofexidine was chosen …
Number of citations: 0 www.researchgate.net
AP Vartak, PA Crooks - Organic Process Research & …, 2009 - ACS Publications
… A scalable and high-yielding synthetic route toward pure enantiomers of the α 2 -adrenergic agonist, lofexidine hydrochloride, is presented. Salient features include a rapid one-pot …
Number of citations: 19 pubs.acs.org
DA Hussar, MR Moyer - Journal of the American Pharmacists Association, 2019 - japha.org
… Lofexidine hydrochloride is supplied in film-coated tablets containing the equivalent of 0.18 mg lofexidine. The recommended starting dosage is 0.54 mg (3 tablets) taken 4 times daily …
Number of citations: 1 www.japha.org
B Doughty, D Morgenson… - Annals of …, 2019 - journals.sagepub.com
Objective: To review the pharmacology, efficacy, and safety of lofexidine for the treatment of opioid withdrawal secondary to the recent Food and Drug Administration (FDA) approval. …
Number of citations: 22 journals.sagepub.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。